7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, also known as TPT, is a synthetic compound that has been studied for its potential in various scientific research applications.
Mechanism of Action
The mechanism of action of 7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and proteins involved in cancer cell growth, inflammation, and microbial proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing the expression of inflammatory markers and increasing the expression of tumor suppressor genes. This compound has also been shown to inhibit the activity of various enzymes involved in cancer cell growth, such as topoisomerase II and III.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments is its potential as a multi-functional compound with anti-cancer, anti-inflammatory, and anti-microbial properties. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
For research on 7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one could include further studies on its mechanism of action, optimization of its synthesis method, and development of this compound derivatives with improved efficacy and selectivity. Additionally, studies could be conducted to investigate the potential of this compound in combination with other therapeutic agents for cancer, inflammation, and microbial infections.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound with potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be synthesized using a multi-step process that involves the reaction of 2,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form 2,4,5-trimethoxyphenylhydrazine. This intermediate compound is then reacted with 6-chloropyridazin-3(2H)-one to form this compound. The final product can be purified using column chromatography.
Scientific Research Applications
7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been studied for its potential in various scientific research applications, including as a potential anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also demonstrated antimicrobial activity against various bacterial strains.
Properties
IUPAC Name |
11-(3,4,5-trimethoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c1-24-13-6-10(7-14(25-2)15(13)26-3)21-5-4-12-11(16(21)23)8-18-17-19-9-20-22(12)17/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRMWVMXOAJRNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=CC3=C(C2=O)C=NC4=NC=NN34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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